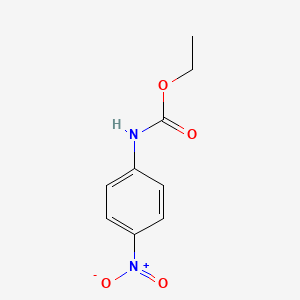

p-Nitrophenylurethane

概要

説明

P-Nitrophenylurethane is a chemical compound that falls under the category of nitroaromatics. It is characterized by the presence of a urethane linkage . It is used in various industrial applications, including the synthesis of many products such as pesticides, herbicides, petrochemicals, explosives, pharmaceuticals, synthetic dyes .

Synthesis Analysis

The synthesis of p-Nitrophenylurethane and similar compounds often involves complex chemical reactions. For instance, the synthesis of p-nitroaniline, a related compound, involves preparing acetophenone oxime from acetophenone. Oximes are highly crystalline, featuring a carbon-nitrogen double bond with an OH group on the nitrogen atom .Molecular Structure Analysis

The molecular structure of p-Nitrophenylurethane can be determined using various techniques. One such technique is 3D electron diffraction (3D ED)/Micro electron diffraction (MicroED), which has extended the limits of crystallography by enabling the determination of three-dimensional molecular structures from sub-μm microcrystals .Chemical Reactions Analysis

The chemical reactions involving p-Nitrophenylurethane can be complex. For example, nitroaromatics like p-Nitrophenylurethane participate in the synthesis of many industrial products. They appear in the degradation of pesticides such as parathion and nitrofen . More detailed analysis would require specific reaction conditions and reactants .Physical And Chemical Properties Analysis

P-Nitrophenylurethane, like other nitroaromatics, has specific physical and chemical properties. For instance, it has a density of 1.3±0.1 g/cm^3, a boiling point of 295.4±23.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C .科学的研究の応用

Ethyl (4-nitrophenyl)carbamate: A Comprehensive Analysis of Scientific Research Applications

Orthogonal Base-Labile Protecting Groups: Ethyl (4-nitrophenyl)carbamate serves as an orthogonal base-labile protecting group in synthetic chemistry. This means it can be selectively removed under mild basic conditions without affecting other sensitive functional groups in the molecule. This property is particularly useful in multi-step organic syntheses where selective deprotection is required .

Antimicrobial Activity: This compound has shown promise as an antimicrobial agent. It has been tested against various bacterial cultures, demonstrating effectiveness at different concentrations. Its potential as an antifungal and antibacterial candidate makes it a subject of interest in the development of new therapeutic agents .

Cancer Research: In cancer research, ethyl (4-nitrophenyl)carbamate has been explored for its ability to selectively kill cancer stem cells and suppress cancer via autophagy-dependent cell death in HeLa cancer cells. This highlights its potential role in developing novel anticancer therapies .

Drug Design and Medicinal Chemistry: The carbamate functionality of this compound allows for modulation of inter- and intramolecular interactions with target enzymes or receptors, which is a valuable feature in drug design. It imposes conformational restriction, which can be advantageous for the specificity and efficacy of pharmaceutical agents .

Spectrophotometric Applications: Due to its unique chemical properties, ethyl (4-nitrophenyl)carbamate can be used in spectrophotometric methods for analytical purposes. Its stability under certain conditions and reactivity under others make it suitable for use as a standard or reagent in various analytical techniques .

Safety and Hazards

作用機序

Target of Action

Ethyl (4-nitrophenyl)carbamate, also known as p-Nitrophenylurethane or ethyl N-(4-nitrophenyl)carbamate, is a type of carbamate compound . The primary targets of this compound are certain types of bacteria and fungi, including Bacillus subtilis, Staphylococcus aureus, Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, Aspergillus niger, Aspergillus flavus, and Rhizopus arrhizus . These organisms play various roles in human health and the environment, and their growth can be inhibited by the action of ethyl (4-nitrophenyl)carbamate .

Mode of Action

The interaction of ethyl (4-nitrophenyl)carbamate with its targets involves the inhibition of key enzymes within the target organisms . The compound exhibits significant binding modes with high dock scores against DNA Gyrase A, an enzyme involved in DNA replication and transcription . This interaction disrupts the normal functioning of the target organisms, leading to their inhibition or death .

Biochemical Pathways

The action of ethyl (4-nitrophenyl)carbamate affects several biochemical pathways within the target organisms. By inhibiting DNA Gyrase A, the compound disrupts DNA replication and transcription, which are essential processes for the growth and survival of the organisms . The downstream effects of this disruption include the inhibition of cell division and protein synthesis, leading to the death of the organisms .

Pharmacokinetics

Carbamates in general are known for their chemical stability and capability to permeate cell membranes . These properties suggest that ethyl (4-nitrophenyl)carbamate could potentially be well absorbed and distributed within the body, metabolized to exert its action, and then excreted

Result of Action

The molecular and cellular effects of ethyl (4-nitrophenyl)carbamate’s action include the disruption of DNA replication and transcription, inhibition of cell division and protein synthesis, and ultimately, the death of the target organisms . These effects result in the compound’s antimicrobial and antifungal activities .

Action Environment

Environmental factors can influence the action, efficacy, and stability of ethyl (4-nitrophenyl)carbamate. For instance, the compound’s antimicrobial and antifungal activities were observed at different concentrations ranging from 10 to 50 µg/mL . Additionally, the synthesis of carbamate derivatives of 4-nitrophenyl chloroformate, a related compound, was performed at temperatures ranging from 10 to 40 °C These findings suggest that factors such as concentration and temperature can influence the action of ethyl (4-nitrophenyl)carbamate

特性

IUPAC Name |

ethyl N-(4-nitrophenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O4/c1-2-15-9(12)10-7-3-5-8(6-4-7)11(13)14/h3-6H,2H2,1H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBPHMRSYBPXBIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20949083 | |

| Record name | Ethyl (4-nitrophenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20949083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2621-73-0 | |

| Record name | p-Nitrophenylurethane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39652 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | p-Nitrophenylurethane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34838 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | p-Nitrophenylurethane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24697 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl (4-nitrophenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20949083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

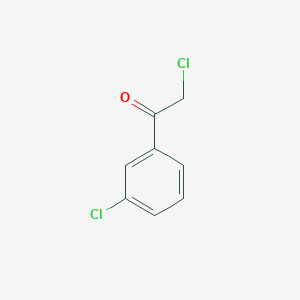

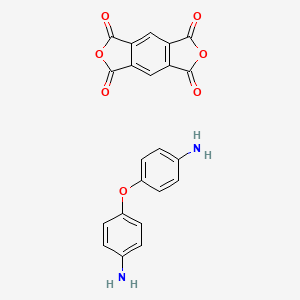

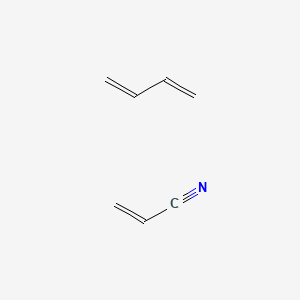

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

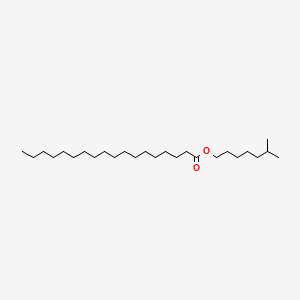

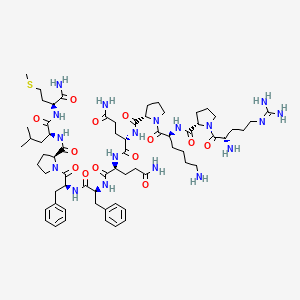

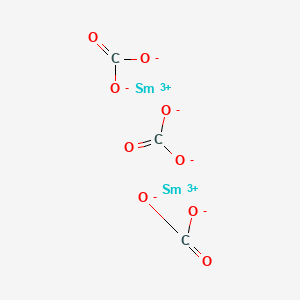

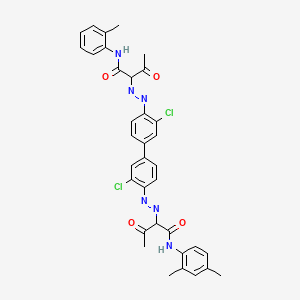

Feasible Synthetic Routes

Q & A

Q1: What is the significance of p-Nitrophenylurethane in Vitamin E research?

A1: p-Nitrophenylurethane serves as a crucial reagent in early Vitamin E research, particularly in characterizing and confirming the structure of α-Tocopherol. [, ] Researchers utilized its reaction with α-Tocopherol to form a crystalline derivative, the p-Nitrophenylurethane of α-Tocopherol, which exhibits a distinct melting point. This characteristic melting point served as evidence for the presence and purity of the isolated α-Tocopherol. []

Q2: Can you elaborate on the specific application of p-Nitrophenylurethane in confirming the structure of α-Tocopherol?

A2: Researchers, after isolating α-Tocopherol from wheat germ oil, reacted it with p-Nitrophenylurethane to yield a crystalline derivative. [] This derivative consistently exhibited a melting point of 120-131°C. [] The consistent melting point, alongside analytical data from both the p-Nitrophenylurethane derivative and the α-Tocopherol allophanate, provided strong evidence supporting the proposed chemical formula of C₂₉H₅₀O₂ for α-Tocopherol. []

Q3: Apart from α-Tocopherol, are there other applications of p-Nitrophenylurethane in chemical analysis?

A3: Yes, while the provided research focuses on Vitamin E, p-Nitrophenylurethane is a versatile reagent in organic chemistry. It's commonly employed to form urethane derivatives of alcohols. These derivatives often have distinct melting points, useful for identifying and characterizing various alcohols. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[Bis[6-[bis(phosphonomethyl)amino]hexyl]amino]methylphosphonic acid](/img/structure/B1581373.png)

![2-Naphthalenecarboxamide, 4-[[4-(aminocarbonyl)phenyl]azo]-3-hydroxy-N-(2-methoxyphenyl)-](/img/structure/B1581376.png)